

4-Bromo-5-cyclopropyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-cyclopropyl-1H-pyrazole

Cat. No.: B1524389

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-cyclopropyl-1H-pyrazole

For research scientists and professionals in drug development, a precise understanding of a molecule's fundamental properties is the bedrock of any successful investigation. This guide provides a detailed examination of the molecular formula and weight of **4-Bromo-5-cyclopropyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. We will delve into the methods of determination, the significance of these parameters, and the protocols for their verification.

Core Molecular Attributes

The foundational identity of **4-Bromo-5-cyclopropyl-1H-pyrazole** is defined by its elemental composition and corresponding molecular weight. These values are critical for a range of applications, from reaction stoichiometry to the interpretation of analytical data.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	PubChem[1]
Molecular Weight	187.04 g/mol	PubChem[1], Sunway Pharm Ltd[2]
CAS Number	957345-28-7	Sunway Pharm Ltd[2]

The molecular formula, $C_6H_7BrN_2$, indicates a composition of six carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms.^[1] This specific arrangement gives rise to its calculated molecular weight of 187.04 g/mol .^{[1][2][3]}

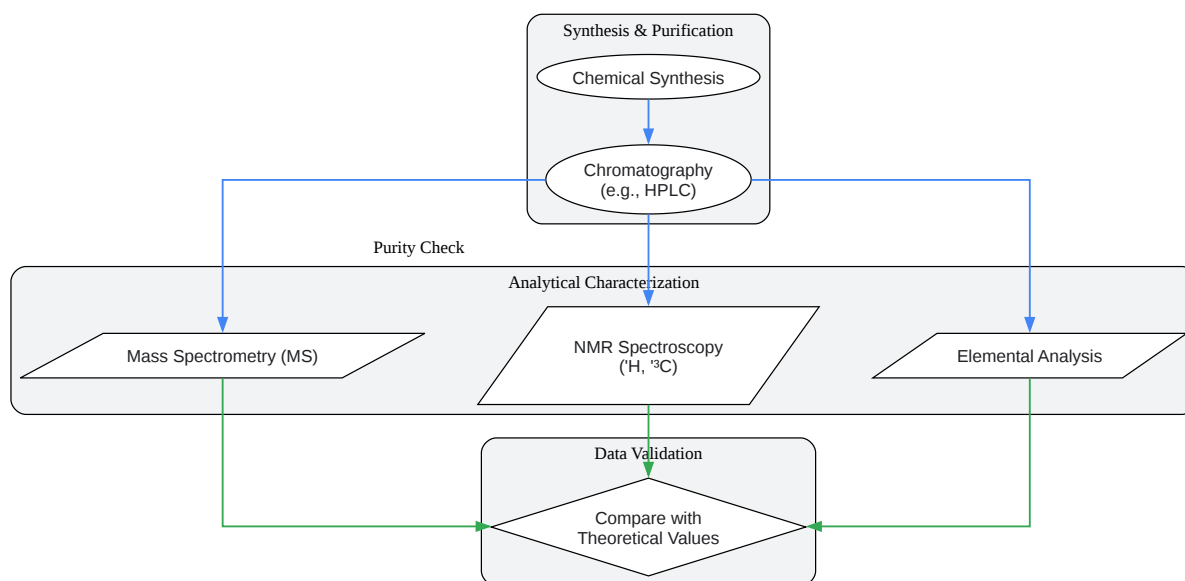
The Significance in a Research Context

Understanding the molecular weight and formula is not merely an academic exercise. These properties have profound practical implications in a laboratory setting:

- **Stoichiometric Calculations:** Accurate molecular weight is essential for calculating the precise amounts of reactants and reagents needed for chemical synthesis, ensuring optimal reaction yields and purity.
- **Analytical Characterization:** In techniques like mass spectrometry, the experimentally determined molecular weight serves as a primary confirmation of the compound's identity.
- **Pharmacokinetic Profiling:** The molecular weight of a potential drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development.

Workflow for Structural Verification

The determination and confirmation of a molecule's formula and weight follow a rigorous, multi-step process. This workflow ensures the identity and purity of the compound under investigation.



[Click to download full resolution via product page](#)

Caption: Workflow for the verification of molecular structure and formula.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of the molecule and confirm its elemental composition.

Methodology:

- **Sample Preparation:** Dissolve a small quantity (approx. 1 mg) of **4-Bromo-5-cyclopropyl-1H-pyrazole** in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
- **Instrumentation:** Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Analysis:** Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode.
- **Data Interpretation:** The resulting spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$. The measured mass-to-charge ratio (m/z) should be compared to the theoretical value for $C_6H_8BrN_2^+$. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio for ^{79}Br and ^{81}Br isotopes) must also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the presence and connectivity of hydrogen and carbon atoms, which validates the molecular formula.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
- **1H NMR Analysis:** Acquire the proton NMR spectrum. The spectrum should reveal signals corresponding to the pyrazole N-H proton, the pyrazole C-H proton, and the protons of the cyclopropyl group. The integration of these signals should be consistent with the seven hydrogen atoms in the formula.
- **^{13}C NMR Analysis:** Acquire the carbon NMR spectrum. The spectrum should show six distinct signals, corresponding to the six carbon atoms in the molecule (two in the pyrazole ring and four in the cyclopropyl and bromo-substituted carbons).

By following these rigorous analytical procedures, researchers can confidently verify the molecular formula and weight of **4-Bromo-5-cyclopropyl-1H-pyrazole**, ensuring the integrity of their subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromo-5-cyclopropyl-1H-pyrazole | C₆H₇BrN₂ | CID 51072269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5-cyclopropyl-1H-pyrazole - CAS:957345-28-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- To cite this document: BenchChem. [4-Bromo-5-cyclopropyl-1H-pyrazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524389#4-bromo-5-cyclopropyl-1h-pyrazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com